1-(4,5-Dihidrotiaazol-2-il)azetidin-3-ol

Descripción general

Descripción

Molecular Structure Analysis

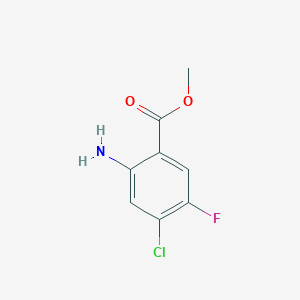

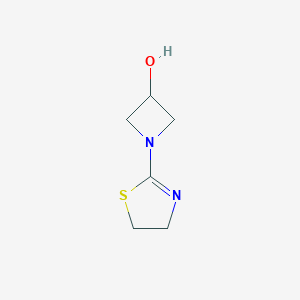

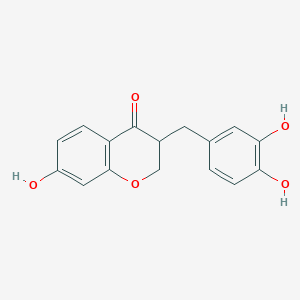

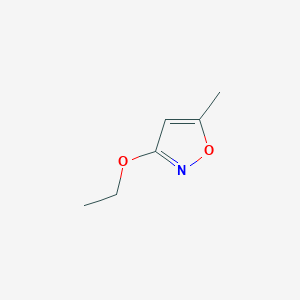

The molecular formula of “1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol” is C6H10N2OS, and its molecular weight is 158.22 g/mol. The InChI code for a similar compound, “1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride”, is provided , which might give some insights into the structure of “1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol”.Aplicaciones Científicas De Investigación

Síntesis de nuevos derivados de tiazol

Los tiazoles son una clase prominente de compuestos heterocíclicos con una amplia gama de actividades biológicas. El compuesto en cuestión puede servir como precursor en la síntesis de nuevos derivados de tiazol. Estos derivados tienen aplicaciones potenciales en la industria farmacéutica, actuando como estructuras centrales para fármacos que se dirigen a diversas enfermedades .

Desarrollo de agentes antiinflamatorios

Se ha identificado que algunos derivados de tiazol exhiben actividades antiinflamatorias significativas. Como componente estructural, 1-(4,5-Dihidrotiaazol-2-il)azetidin-3-ol podría utilizarse en el desarrollo de nuevos agentes antiinflamatorios, ofreciendo potencialmente beneficios terapéuticos para afecciones caracterizadas por inflamación .

Diseño de fármacos analgésicos

Además de las propiedades antiinflamatorias, ciertos compuestos de tiazol han mostrado efectos analgésicos. El compuesto en cuestión podría ser instrumental en el diseño y síntesis de nuevos fármacos analgésicos, proporcionando alivio del dolor sin los efectos secundarios asociados con los analgésicos tradicionales .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, altering its activity and leading to downstream effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physical and chemical properties suggest that it may have reasonable bioavailability .

Result of Action

Based on the activities of similar compounds, it may have a range of potential effects, including antimicrobial, anti-inflammatory, and antitumor activities .

Action Environment

The action, efficacy, and stability of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is recommended to be stored at 2-8°C under an inert atmosphere .

Propiedades

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRPTNRHTKKATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450764 | |

| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161715-27-1 | |

| Record name | 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)